molecular formula C18H16BrN3O5S2 B2814682 ethyl 2-[(2Z)-2-[(3-bromobenzoyl)imino]-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate CAS No. 865247-57-0

ethyl 2-[(2Z)-2-[(3-bromobenzoyl)imino]-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate

Cat. No.: B2814682
CAS No.: 865247-57-0
M. Wt: 498.37
InChI Key: UOQWLNKIBFPQJC-UZYVYHOESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-[(2Z)-2-[(3-bromobenzoyl)imino]-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate is a heterocyclic compound featuring a benzothiazole core substituted with a sulfamoyl group at position 6, a 3-bromobenzoyl imino moiety at position 2, and an ethyl acetate side chain. The Z-configuration of the imino group is critical to its stereochemical stability and intermolecular interactions. Structural characterization would employ techniques like NMR, IR, and X-ray crystallography, with refinement tools like SHELXL or SIR97 ensuring precise bond length and angle determinations .

Properties

IUPAC Name

ethyl 2-[2-(3-bromobenzoyl)imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16BrN3O5S2/c1-2-27-16(23)10-22-14-7-6-13(29(20,25)26)9-15(14)28-18(22)21-17(24)11-4-3-5-12(19)8-11/h3-9H,2,10H2,1H3,(H2,20,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOQWLNKIBFPQJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C2=C(C=C(C=C2)S(=O)(=O)N)SC1=NC(=O)C3=CC(=CC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16BrN3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

498.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-[(2Z)-2-[(3-bromobenzoyl)imino]-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 3-bromobenzoyl chloride with ethyl acetate in the presence of a base to form ethyl 3-bromobenzoylacetate . This intermediate is then reacted with 2-aminobenzenesulfonamide and 2-mercaptobenzothiazole under specific conditions to yield the final product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

ethyl 2-[(2Z)-2-[(3-bromobenzoyl)imino]-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom in the bromobenzoyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

ethyl 2-[(2Z)-2-[(3-bromobenzoyl)imino]-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate has several scientific research applications:

    Chemistry: Used as a reactant in the synthesis of various heterocyclic compounds with potential biological activities.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential antitumor and antimicrobial properties.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of ethyl 2-[(2Z)-2-[(3-bromobenzoyl)imino]-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, which may lead to various biological effects. The bromobenzoyl and sulfamoyl groups play a crucial role in these interactions by forming hydrogen bonds and other non-covalent interactions with the target molecules.

Comparison with Similar Compounds

Table 1: Structural Comparison of Benzothiazole Derivatives

Compound Name Substituents (Positions) Ring Puckering Amplitude (Å) Key Conformational Notes
Target Compound 6-SO₂NH₂, 2-(3-BrC₆H₄CO-imino), ethyl acetate Not reported Z-imino configuration stabilizes planar benzothiazole core
Ethyl 2-(2-(1H-indol-3-yl)benzo[d]thiazol-3(2H)-yl)-2-cyanoacetate 2-Indole, 2-cyanoethyl ester Not analyzed Non-planar indole moiety introduces steric hindrance
6-Methoxy-2,3-dihydro-1,3-benzothiazole-2-thione 6-OCH₃, 2-thione 0.12–0.18 Moderate puckering due to thione group
  • The Z-imino configuration minimizes steric clashes, favoring a planar benzothiazole ring, whereas indole-containing derivatives exhibit non-planar conformations due to bulkier substituents .

Table 3: Property Comparison

Compound Name LogP Solubility (mg/mL) Reported Activity
Target Compound ~3.1* <1 (aqueous) Not reported
Ethyl 2-(2-(1H-indol-3-yl)benzo[d]thiazol-3(2H)-yl)-2-cyanoacetate 2.8 5–10 (DMSO) Anticancer screening underway
6-Sulfamoyl-2-phenyl-1,3-benzothiazole 2.5 15–20 Antimicrobial (IC₅₀: 12 µM)

*Predicted using fragment-based methods.

  • Key Findings: The sulfamoyl group in the target compound increases hydrophilicity compared to phenyl-substituted analogs but reduces solubility relative to cyanoester derivatives due to crystallinity . Indole-containing analogs show preliminary biological activity, suggesting that the target compound’s bromobenzoyl group could enhance target binding in therapeutic applications.

Q & A

Q. What are the key synthetic routes and reaction conditions for preparing ethyl 2-[(2Z)-2-[(3-bromobenzoyl)imino]-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate?

The synthesis typically involves multi-step reactions starting with benzothiazole precursors. Key steps include:

  • Condensation : Reacting a 2-aminobenzothiazole derivative with 3-bromobenzoyl chloride under basic conditions (e.g., triethylamine in dry THF) to form the imine bond .
  • Sulfamoylation : Introducing the sulfamoyl group at the 6-position using sulfamoyl chloride in a polar aprotic solvent (e.g., DMF) at 0–5°C to minimize side reactions .
  • Esterification : Coupling the intermediate with ethyl bromoacetate in the presence of a base (e.g., K₂CO₃) to form the final acetate ester .
    Critical Parameters : Reaction temperatures, solvent purity, and stoichiometric ratios of reagents must be tightly controlled to avoid hydrolysis of the sulfamoyl group or undesired ring-opening .

Q. How is the compound characterized structurally, and what analytical techniques are essential?

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm the Z-configuration of the imine bond (δ 8.2–8.5 ppm for the imine proton) and the integrity of the sulfamoyl group (δ 3.1–3.3 ppm for NH₂) .
  • Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns, particularly for the bromobenzoyl and sulfamoyl moieties .
  • X-ray Crystallography : Resolves the dihydrobenzothiazole ring puckering and hydrogen-bonding networks (e.g., N–H···O interactions involving sulfamoyl groups) using programs like SHELXL .

Q. What preliminary biological assays are recommended to evaluate its bioactivity?

  • Enzyme Inhibition : Test against sulfatases or kinases (e.g., tyrosine kinases) due to the sulfamoyl group’s potential as a transition-state mimic .
  • Antimicrobial Screening : Use broth microdilution assays (MIC determination) against Gram-positive/negative bacteria and fungi .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values .

Advanced Research Questions

Q. How can synthetic yields be optimized while minimizing side reactions?

Methodology :

  • DoE (Design of Experiments) : Systematically vary solvent (e.g., DMF vs. DMSO), temperature (25–60°C), and catalyst (e.g., DMAP for esterification) to identify optimal conditions .
  • In Situ Monitoring : Use FTIR to track imine bond formation (C=N stretch at ~1600 cm⁻¹) and HPLC to detect intermediates .
    Data Contradictions : Conflicting reports on the stability of the sulfamoyl group in acidic conditions necessitate pH-controlled environments (pH 6–7) during synthesis .

Q. How can crystallographic data resolve ambiguities in the compound’s stereochemistry?

  • SHELX Refinement : Employ SHELXL for high-resolution structure determination, focusing on the Z-configuration of the imine and the dihydrobenzothiazole ring’s puckering amplitude (Q parameter analysis) .
  • Hydrogen-Bonding Networks : Graph-set analysis (e.g., Etter’s rules) identifies key interactions (e.g., N–H···O=S) that stabilize the crystal lattice .

Q. What mechanistic insights explain its reactivity in substitution and redox reactions?

  • Electrophilic Substitution : The 3-bromobenzoyl group directs electrophiles to the para position of the benzothiazole ring. DFT calculations predict activation energies for bromine displacement .
  • Redox Behavior : Cyclic voltammetry reveals reversible oxidation of the benzothiazole sulfur atom at ~0.8 V (vs. Ag/AgCl), which correlates with pro-oxidant activity in biological assays .

Q. How can contradictory bioactivity data across studies be reconciled?

Case Example : Discrepancies in antimicrobial efficacy may arise from:

  • Solubility Differences : Use DLS (Dynamic Light Scattering) to assess aggregation states in cell culture media .
  • Metabolic Stability : LC-MS/MS quantifies metabolite formation (e.g., sulfamoyl hydrolysis products) that may antagonize activity .
    Recommendation : Standardize assay protocols (e.g., CLSI guidelines) and include positive controls (e.g., sulfamethoxazole) .

Q. What computational strategies predict its interactions with biological targets?

  • Molecular Docking : Use AutoDock Vina to model binding to sulfatases or carbonic anhydrases, focusing on sulfamoyl-O···Zn²+ interactions .
  • MD Simulations : GROMACS simulations (100 ns) assess stability of ligand-protein complexes in physiological conditions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.